1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene

Description

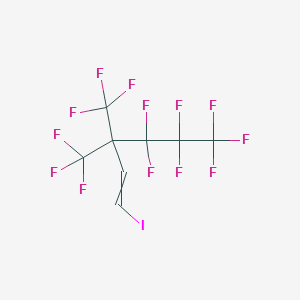

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene is a highly fluorinated iodinated alkene characterized by a hexene backbone substituted with seven fluorine atoms, two trifluoromethyl (-CF₃) groups at the 3-position, and an iodine atom at the 1-position. Such fluorinated iodocompounds are typically utilized in advanced material synthesis, pharmaceutical intermediates, or as precursors for organofluorine chemistry due to their electron-withdrawing substituents and thermal stability .

Properties

IUPAC Name |

(E)-4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZYWPCOFAVSE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344962 | |

| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126681-21-8 | |

| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Fluorination and Iodination

The backbone of this compound is constructed via stepwise halogenation of a hexene precursor. Initial fluorination introduces fluorine atoms at specific positions, followed by iodination to install the terminal iodine moiety. Industrial protocols often employ elemental fluorine under controlled conditions to avoid over-fluorination or side reactions. For example:

-

Fluorination : Hex-1-ene is reacted with F₂ gas at low temperatures (−40°C to 0°C) in the presence of a nickel catalyst to yield perfluorinated intermediates.

-

Iodination : The fluorinated intermediate is treated with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at room temperature, selectively substituting a hydrogen atom with iodine.

Challenges :

-

Controlling regioselectivity during fluorination requires precise temperature and catalyst tuning.

-

Iodination must avoid radical pathways that lead to undesired byproducts.

Cross-Coupling Reactions

Suzuki–Miyaura Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of trifluoromethyl and iodine groups. A key intermediate, 1H,2H-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene , is synthesized via Suzuki–Miyaura coupling between a fluorinated vinyl boronic acid and an iodotrifluoromethyl reagent.

Typical Conditions :

Sonogashira Coupling

For installing alkynyl groups that are later fluorinated, Sonogashira coupling is employed. A fluorinated acetylene reacts with an iodoperfluoroalkane under copper(I) iodide and palladium catalysis:

Optimization :

-

Ligands like PPh₃ improve catalyst stability.

-

Solvent systems (e.g., THF/iPr₂NH) enhance solubility of fluorinated reactants.

Fluorovinyl Ether Intermediate Routes

Synthesis via Halothane

Multihalogenated fluorovinyl ethers, derived from halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), serve as versatile precursors. Phenols react with halothane to form bromo-chloro-fluorovinyl ethers, which undergo cross-coupling to install iodine:

Procedure :

-

Phenol + halothane → bromo-chloro-fluorovinyl ether (yield: 75–90%).

-

Suzuki coupling with iodobenzene diacetate → iodinated product (yield: 50–84%).

Advantages :

-

Halothane’s triple halogen reactivity allows sequential substitutions.

Radical Fluorination Strategies

Cobalt-Catalyzed Hydrofluorination

A photoredox Co(salen) system enables direct hydrofluorination of alkenes using Et₃N·3HF. While primarily used for simpler alkenes, this method could be adapted for polyfluorinated substrates:

Key Insights :

-

Mechanism involves polar-radical-polar crossover pathways.

-

Compatible with ¹⁸F-labeling for radiopharmaceutical applications.

Industrial-Scale Production

Large-Scale Fluorination

Industrial reactors use nickel-lined vessels to handle corrosive F₂ gas. Continuous-flow systems improve yield and safety:

Parameters :

Iodination in Batch Reactors

Iodination is performed in glass-lined reactors to prevent metal contamination:

Conditions :

Comparative Analysis of Methods

Challenges and Optimization

Regioselectivity Control

Chemical Reactions Analysis

Types of Reactions

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia in polar solvents.

Addition Reactions: Electrophiles like bromine or nucleophiles like water in the presence of catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of hydroxyl or amino derivatives.

Addition Reactions: Formation of dihalo or dihydro derivatives.

Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.

Scientific Research Applications

Fluorinated Materials

Fluorinated compounds like 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene are essential in developing advanced materials due to their unique chemical stability and hydrophobic characteristics. These properties make them suitable for:

- Coatings : They are used to create non-stick and water-repellent coatings for various surfaces.

- Polymers : The incorporation of fluorinated segments into polymers can enhance thermal stability and chemical resistance.

Pharmaceutical Applications

Fluorinated compounds are increasingly significant in medicinal chemistry due to their ability to modify the biological properties of drugs. The applications include:

- Drug Design : The compound can serve as a building block in synthesizing new pharmaceutical agents, particularly those targeting specific biological pathways or improving bioavailability.

- Diagnostic Agents : It may be used in the development of imaging agents for medical diagnostics, leveraging its unique fluorine content for enhanced visibility in imaging techniques.

Environmental Studies

The environmental impact of fluorinated compounds is a critical area of research. This compound can be studied for:

- Pollution Tracking : Its chemical stability makes it useful in tracking environmental pollutants.

- Green Chemistry : Research into its degradation products can provide insights into safer alternatives for industrial processes that currently rely on less stable compounds.

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Fluorinated Coatings | Research on the application of fluorinated compounds for surface coatings. | Enhanced water repellency and durability compared to non-fluorinated alternatives. |

| Drug Development | Synthesis of novel drugs incorporating fluorinated segments. | Improved pharmacokinetic properties leading to better efficacy in targeted therapies. |

| Environmental Impact Assessment | Study on the persistence of fluorinated compounds in ecosystems. | Identified potential pathways for degradation and accumulation in food chains. |

Mechanism of Action

The mechanism of action of 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Key Observations:

Backbone Unsaturation : The target compound’s hexene backbone introduces a reactive double bond, enabling addition reactions (e.g., with electrophiles) that are absent in saturated analogs like 1H,1H,2H,2H-heptafluoro-3,3-bis(trifluoromethyl)-1-iodohexane. This reactivity may facilitate its use in polymer chemistry or cross-coupling reactions .

Fluorination Impact: The heptafluoro and bis(trifluoromethyl) groups enhance electronegativity and thermal stability compared to less-fluorinated analogs like 1-iodo-3,3-dimethylbutane. However, increased fluorine content elevates molecular weight and density, as seen in the higher estimated density (~1.42–1.50 g/cm³) compared to non-fluorinated analogs (1.42 g/cm³ for 1-iodo-3,3-dimethylbutane) .

Iodine Positional Effects : The terminal iodine in the target compound may increase susceptibility to nucleophilic substitution relative to internal iodine placements in other structures.

Research Findings and Data Limitations

While direct experimental data for this compound is sparse, studies on analogs suggest:

- Synthetic Routes : Fluorinated iodocompounds are often synthesized via halogen exchange or radical iodination. For example, evidence from similar compounds (e.g., 1-iodo-3,3-dimethylbutane) indicates the use of iodomethane or NaI in polar solvents under controlled conditions .

- Thermal Behavior: Saturated analogs like 1H,1H,2H,2H-heptafluoro-3,3-bis(trifluoromethyl)-1-iodohexane exhibit boiling points (~174–180°C) comparable to non-fluorinated iodides but with higher densities due to fluorine’s mass and strong intermolecular interactions .

Biological Activity

Chemical Structure and Properties

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene features a complex structure characterized by multiple fluorinated groups. The presence of iodine and trifluoromethyl groups contributes to its unique reactivity and potential biological interactions. The molecular formula is C8F11I, indicating a high degree of fluorination which is typical for compounds in the PFAS category.

| Property | Value |

|---|---|

| Molecular Formula | C8F11I |

| Molecular Weight | 404.05 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Purity | ≥ 96% (commercial grade) |

Toxicological Studies

PFAS compounds are often associated with toxicity due to their persistence in biological systems. They can bioaccumulate in tissues and have been linked to various health issues, including:

- Endocrine disruption: Some studies indicate that PFAS may interfere with hormone function.

- Immune system effects: Exposure to PFAS has been correlated with altered immune responses.

- Carcinogenic potential: Certain PFAS have shown links to cancer development in animal models.

Case Study 1: Endocrine Disruption

A study examining the effects of various PFAS on endocrine function found that exposure to fluorinated compounds can lead to alterations in thyroid hormone levels. Although This compound was not specifically tested, its structural similarities to other known endocrine disruptors suggest potential risks.

Case Study 2: Immunotoxicity

Research has shown that PFAS exposure can lead to immunotoxic effects in both animal models and human populations. A notable study indicated that individuals with higher serum levels of PFAS had reduced vaccine responses, highlighting the immunosuppressive potential of these substances.

Research Findings

Recent investigations into the biological activity of fluorinated compounds have focused on their mechanisms of action. For instance:

- Cellular Mechanisms: Studies have demonstrated that PFAS can activate or inhibit various signaling pathways within cells, leading to changes in cell proliferation and apoptosis.

- Environmental Impact: The persistence of PFAS in the environment raises concerns about long-term ecological effects, particularly regarding wildlife exposure and bioaccumulation.

Q & A

Q. What are the standard synthetic routes for preparing 1H,2H-heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene?

A common method involves iodine(I)-mediated cyclization or substitution reactions with fluorinated precursors. For example, benziodoxole derivatives can be synthesized via one-pot reactions using iodinated substrates and silver salts (e.g., AgOAc) under controlled conditions (methanol solvent, dark stirring to avoid side reactions) . Key steps include optimizing stoichiometry, reaction time, and purification via vacuum distillation or column chromatography.

Q. How is NMR spectroscopy employed to characterize the structure and purity of this compound?

1H and 19F NMR are critical for confirming regiochemistry and purity. For iodine-containing fluorinated alkenes, distinct 1H-NMR signals for vinylic protons (δ ~7.6–8.1 ppm) and 19F-NMR splitting patterns (e.g., CF3 groups at δ ~-60 to -70 ppm) are observed. In CDCl3, coupling constants (J values) between adjacent fluorines or iodine-proton interactions help validate stereoelectronic effects . Compare spectra with literature data to resolve ambiguities.

Q. What experimental precautions are necessary for handling fluorinated iodinated compounds?

- Light sensitivity : Use amber glassware or darkroom conditions to prevent photodecomposition (observed in hexafluoro-2-butyne photolysis studies) .

- Moisture control : Conduct reactions under inert gas (N2/Ar) due to hydrolytic instability of C-I bonds.

- Thermal stability : Monitor exotherms during synthesis; differential scanning calorimetry (DSC) can preempt decomposition risks.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of iodine incorporation in fluorinated alkenes?

Regioselectivity depends on steric and electronic factors. For example, bulky bis(trifluoromethyl) groups direct iodine addition to less hindered positions. Computational modeling (DFT) can predict transition states, while empirical validation uses X-ray crystallography or isotopic labeling . Contrast with photolysis studies where pressure and solvent polarity alter product distribution (e.g., thiophene vs. thioketene formation in hexafluoro-2-butyne reactions) .

Q. How can contradictions in spectroscopic or synthetic yield data be resolved?

- Reproducibility checks : Validate reaction parameters (e.g., AgOAc purity in affects yields).

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) or X-ray diffraction to confirm structural assignments.

- Mechanistic studies : Probe intermediates via in-situ IR or 19F-NMR to identify side reactions (e.g., AgCl precipitation in ).

Q. What computational methods validate the electronic effects of trifluoromethyl and iodine substituents?

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity (e.g., iodine’s electrophilic character).

- NMR chemical shift simulations : Compare experimental 13C/19F shifts with computed values (GIAO method) to confirm substituent effects .

- Molecular dynamics (MD) : Model solvent interactions affecting reaction pathways (e.g., polar aprotic vs. protic solvents).

Q. How does the compound’s stability under thermal or photolytic conditions impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.